Quinine

Übersicht

Beschreibung

Chinin ist ein natürlich vorkommendes Alkaloid, das aus der Rinde des Chininbaums gewonnen wird, der in den Andenregionen Südamerikas beheimatet ist. Historisch gesehen wurde es als Antimalariamittel eingesetzt und ist für seinen bitteren Geschmack bekannt, der auch in Tonic Water verwendet wird. Chinin wurde erstmals 1820 isoliert und spielte eine entscheidende Rolle bei der Behandlung von Malaria, insbesondere vor der Einführung synthetischer Antimalariamittel .

2. Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Totalsynthese von Chinin war ein bedeutender Meilenstein in der organischen Chemie. Die erste stereoselektive Totalsynthese gelang Gilbert Stork im Jahr 2001. Die synthetische Route umfasst mehrere Schritte, einschließlich der Bildung von Quinotoxin, das dann durch eine Reihe von Reaktionen in Chinin umgewandelt wird .

Industrielle Produktionsmethoden: Die industrielle Produktion von Chinin erfolgt hauptsächlich durch Extraktion aus der Rinde des Chininbaums. Die Rinde wird geerntet, getrocknet und dann einer Reihe von Extraktions- und Reinigungsprozessen unterzogen, um Chinin zu isolieren. Das extrahierte Chinin wird dann in verschiedene Salze, wie Chinin-Sulfat oder Chinin-Hydrochlorid, für den medizinischen Gebrauch umgewandelt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The total synthesis of quinine has been a significant milestone in organic chemistry. The first stereoselective total synthesis was achieved by Gilbert Stork in 2001. The synthetic route involves multiple steps, including the formation of quinotoxine, which is then converted to this compound through a series of reactions .

Industrial Production Methods: Industrial production of this compound primarily involves extraction from the bark of the cinchona tree. The bark is harvested, dried, and then subjected to a series of extraction and purification processes to isolate this compound. The extracted this compound is then converted into various salts, such as this compound sulfate or this compound hydrochloride, for medicinal use .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Chinin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. So kann es beispielsweise zu Quinotoxin oxidiert werden, das durch Reduktion wieder zu Chinin regeneriert werden kann .

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Natriumhypochlorit werden zur Oxidation von Chinin zu Quinotoxin verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Quinotoxin und andere Derivate, abhängig von den spezifischen Reaktionsbedingungen und Reagenzien, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Historical Context and Mechanism of Action

Quinine has been utilized for over 400 years as an antimalarial agent. It acts primarily as a blood schizonticide, targeting the Plasmodium species responsible for malaria. The mechanism involves the inhibition of heme polymerase, leading to the accumulation of toxic heme within the parasite's food vacuole, ultimately resulting in its death. Despite its efficacy, this compound's use has declined due to the emergence of more effective and less toxic alternatives, such as artemisinin derivatives.

Antimalarial Applications

This compound remains crucial in treating severe malaria, especially in cases resistant to chloroquine. It is often administered intravenously in life-threatening situations.

Efficacy Data from Clinical Studies

A review of various studies highlights the effectiveness of this compound in different regions with varying resistance patterns:

| Study Site | Year | Sample Size | Treatment Regimen | Cure Rate |

|---|---|---|---|---|

| Thailand | 1984-1985 | 66 children | This compound | 85% |

| Cambodia | 1983 | 119 adults | Mefloquine + SP | 98% |

| Equatorial Guinea | 1999 | 114 children | This compound | 94.5% |

| Cameroon | 2005 | 30 children | This compound | 100% |

These studies illustrate that while this compound is effective, its cure rates can vary significantly based on geographic resistance patterns and treatment regimens .

Treatment of Muscle Cramps

This compound has been explored for its efficacy in treating nocturnal leg cramps. A notable study utilized an n-of-1 trial design involving patients suffering from muscle cramps:

- Participants: 13 patients aged around 75 years

- Method: Randomized crossover design with placebo

- Results: Three patients showed significant improvement with this compound (p < 0.05), while others noted non-significant benefits .

This study underscores this compound's potential role in managing muscle cramps despite its side effects.

Other Therapeutic Uses

Beyond its antimalarial properties, this compound has been investigated for several other applications:

- Antipyretic and Analgesic Effects: Historically used to reduce fever and relieve pain.

- Management of Babesiosis: Effective against the Babesia parasite.

- Potential Role in SARS-CoV-2 Prevention: Although trials were terminated, initial investigations suggested possible antiviral properties .

Adverse Effects and Safety Concerns

This compound is associated with several adverse effects, including:

- Cinchonism: Characterized by tinnitus, headache, and visual disturbances.

- Thrombocytopenia: Documented cases show a significant drop in platelet counts among patients treated with this compound .

- Kidney Injury Risk: Long-term exposure to this compound has been linked to an increased risk of acute kidney injury .

Case Study: this compound-Induced Thrombocytopenia

A randomized controlled trial involving children with severe malaria revealed that approximately 30% of patients treated with this compound experienced a significant drop in platelet count compared to only 10% in those treated with artesunate combination therapy (p = 0.02). Despite this adverse effect, no bleeding incidents were reported .

Case Study: Efficacy in Pregnancy

This compound continues to be a critical treatment option for pregnant women suffering from malaria, particularly during the first trimester when safer alternatives are not available .

Wirkmechanismus

Quinine exerts its antimalarial effects by interfering with the parasite’s ability to digest hemoglobin. It inhibits the formation of hemozoin, a toxic byproduct of hemoglobin digestion, leading to the accumulation of free heme, which is toxic to the parasite. This results in the death of the malaria parasite . Additionally, this compound affects muscle membrane and sodium channels, which explains its use in treating muscle disorders .

Vergleich Mit ähnlichen Verbindungen

Chloroquine: Another antimalarial drug that is more effective in suppressing the growth of blood forms of the malaria parasite.

Artemether and Lumefantrine: These are used in combination therapies for malaria and have different mechanisms of action compared to quinine.

Uniqueness of this compound: this compound’s unique mechanism of action, slow development of resistance, and its historical significance as one of the first chemical compounds used to treat an infectious disease highlight its importance. Unlike synthetic antimalarials, this compound is derived from a natural source and has a broader range of applications .

Biologische Aktivität

Quinine, an alkaloid derived from the bark of the cinchona tree, has been historically recognized for its antimalarial properties. Its biological activity extends beyond malaria treatment, encompassing various pharmacological effects, including antimicrobial, analgesic, and potential therapeutic applications in muscle cramps and other conditions. This article delves into the diverse biological activities of this compound, supported by case studies, research findings, and relevant data tables.

This compound acts primarily as a blood schizonticide , targeting the Plasmodium species responsible for malaria. It inhibits heme polymerase, leading to the accumulation of toxic heme within the parasite. This mechanism is crucial in treating chloroquine-resistant strains of Plasmodium falciparum . Additionally, this compound exhibits gametocytocidal activity against P. vivax and P. malariae, making it a versatile agent in malaria management.

Antimicrobial Properties

Recent studies have highlighted this compound's potential as an antimicrobial agent. For instance, a study demonstrated that this compound hydrochloride (Q-HCL) significantly enhances the effectiveness of antimicrobial blue light against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. When combined with blue light therapy, Q-HCL at concentrations as low as 0.125 mg/mL resulted in substantial bacterial inactivation (greater than 5-log reductions) .

Table 1: Antimicrobial Efficacy of this compound Hydrochloride

| Bacterial Species | Q-HCL Concentration (mg/mL) | Log Reduction (CFU) | Statistical Significance |

|---|---|---|---|

| E. coli | 0.125 | >5 | P < 0.01 |

| P. aeruginosa | 0.250 | >5 | P < 0.01 |

| A. baumannii | 0.500 | >7 | P < 0.001 |

Case Study: Muscle Cramps

This compound has been evaluated for its efficacy in treating nocturnal leg cramps through an N-of-1 trial involving 13 patients aged around 75 years. The results indicated that three patients experienced significant benefits from this compound (P < 0.05), while six showed non-significant improvements . The trial underscored the variability in patient response to this compound therapy, suggesting that personalized assessments may be necessary for optimal treatment outcomes.

Table 2: Patient Response to this compound Treatment for Leg Cramps

| Patient ID | Cramps Pre-Treatment | Cramps Post-Treatment | Statistical Significance |

|---|---|---|---|

| 1 | Frequent | Rare | Not Significant |

| 2 | Frequent | Occasional | P < 0.05 |

| 3 | Frequent | Rare | P < 0.05 |

Adverse Effects and Toxicity

Despite its therapeutic benefits, this compound is associated with several adverse effects, including drug-induced thrombocytopenia (DIT) and nephrotic syndrome. A case report documented an instance where an elderly female developed nephrotic syndrome after taking this compound for leg cramps; her condition improved rapidly after discontinuation of the drug and initiation of corticosteroid therapy . This highlights the importance of monitoring patients for potential side effects during this compound treatment.

Eigenschaften

IUPAC Name |

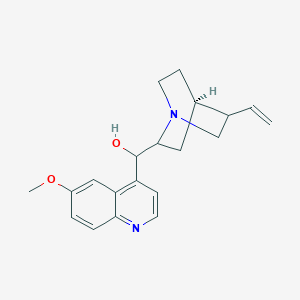

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUPRKONTZGTKE-WZBLMQSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044280 | |

| Record name | Quinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Quinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 500 mg/L at 15 °C, 1 g dissolves in: 1900 mL water, 760 mL boiling water, 1 g dissolves in: 80 mL benzene (18 mL at 50 °C), 1.2 mL chloroform, 250 mL dry ether, 20 mL glycerol, 0.8 mL alcohol, 1900 mL of 10% ammonia water; almost insoluble in petroleum ether, Soluble in ether, chloroform, carbon disulfide, glycerol, alkalies, and acids (with formation of salts), Sol in pyrimidine, 3.34e-01 g/L | |

| Record name | Quinine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00468 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | QUININE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The theorized mechanism of action for quinine and related anti-malarial drugs is that these drugs are toxic to the malaria parasite. Specifically, the drugs interfere with the parasite's ability to break down and digest hemoglobin. Consequently, the parasite starves and/or builds up toxic levels of partially degraded hemoglobin in itself., Quinine has a local anesthetic action and analgesic, antipyretic, and oxytocic effects. Quinine also has cardiovascular effects similar to those of quinidine. | |

| Record name | Quinine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00468 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | QUININE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Triboluminescent, orthorhombic needles from absolute alcohol, Bulky, white, amorphous powder or crystalline alkaloid, CRYSTALS TURN BROWN ON EXPOSURE TO AIR | |

CAS No. |

72402-53-0, 130-95-0, 1407-83-6 | |

| Record name | (8α,9R)-(±)-6′-Methoxycinchonan-9-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72402-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinine [BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinine tannate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001407836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00468 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cinchonan-9-ol, 6'-methoxy-, (8.alpha.,9R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7V27PHC7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | QUININE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

177 °C (some decomposition), Microcrystalline powder; mp: 57 °C; efflorescent; loses one water molecule in air, two water molecules over sulfuric acid; anhydrous at 125 °C /Quinine trihydrate/, 57 °C | |

| Record name | Quinine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00468 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | QUININE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of quinine against malaria?

A1: While the precise mechanism remains incompletely understood, this compound is known to exert its antimalarial effects by interfering with the parasite's ability to metabolize and detoxify heme. [] During its lifecycle within red blood cells, Plasmodium falciparum degrades hemoglobin, releasing toxic heme. This compound accumulates in the parasite's digestive vacuole, forming complexes with heme and preventing its detoxification into hemozoin. This leads to a buildup of toxic heme, ultimately killing the parasite. []

Q2: How does this compound affect muscle cramps?

A2: The mechanism by which this compound relieves muscle cramps is not fully elucidated. Research suggests that it might interfere with the excitability of muscle fibers, reducing their tendency to contract involuntarily and cause cramps. [] Studies have shown that this compound can block acetylcholine-evoked responses in human muscle nicotinic acetylcholine receptors (nAChRs), suggesting a potential mechanism for its anti-cramping effects. []

Q3: Does this compound affect tryptophan levels in cells?

A3: Yes, research indicates that this compound can disrupt tryptophan transport within cells. It inhibits the uptake of tryptophan by associating with the high-affinity tryptophan/tyrosine permease, Tat2p. This association is suppressible by tryptophan, indicating a competitive interaction. The inhibition of tryptophan uptake by this compound can lead to tryptophan starvation in cells. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C20H24N2O2, and its molecular weight is 324.42 g/mol. []

Q5: Are there any spectroscopic techniques used to characterize this compound?

A5: Yes, various spectroscopic techniques, including Fourier transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), have been employed to characterize this compound and its derivatives. FTIR helps identify functional groups, while NMR provides insights into the molecule's structure and connectivity. MS confirms the molecular weight and fragmentation patterns, aiding in structural elucidation. [, , ]

Q6: Does this compound possess any catalytic properties?

A6: While not traditionally considered a catalyst, this compound and its derivatives have found applications in asymmetric synthesis as chiral ligands or organocatalysts. Their unique structural features, characterized by multiple chiral centers and a tertiary amine, enable them to influence the stereochemical outcome of reactions. [, ]

Q7: Have there been any computational studies conducted on this compound?

A7: Yes, computational chemistry approaches have been employed to study this compound's interactions with biological targets and to develop quantitative structure-activity relationship (QSAR) models. Molecular docking studies have provided insights into the binding modes of this compound with enzymes and receptors, while QSAR models have helped predict the antimalarial activity of this compound analogs based on their structural features. []

Q8: How do modifications to the this compound structure impact its activity?

A8: SAR studies have revealed that specific structural features are crucial for this compound's activity. The stereochemistry at the C-9 position significantly influences antimalarial potency, with this compound and quinidine exhibiting higher activity than their 9-epi counterparts. Modifications to the quinoline and quinuclidine rings, as well as the hydroxyl group, have also been explored to understand their impact on antimalarial activity, toxicity, and physicochemical properties. [, ]

Q9: How is this compound metabolized in the body?

A9: this compound is primarily metabolized in the liver via oxidative pathways, involving cytochrome P450 enzymes. Major metabolites include 3-hydroxythis compound and 10,11-dihydroxydihydrothis compound. The metabolic profile of this compound can be influenced by factors like genetic polymorphisms in drug-metabolizing enzymes, co-administration of other drugs, and liver function. [, ]

Q10: How does renal function affect this compound elimination?

A10: Renal impairment can significantly impact the elimination of this compound, as it is primarily excreted in the urine. In patients with chronic renal failure, particularly those on hemodialysis, the clearance of free (unbound) this compound is increased, leading to lower plasma concentrations. This altered pharmacokinetic profile necessitates careful dose adjustments to avoid toxicity. []

Q11: What types of in vitro and in vivo models are used to study this compound's activity?

A11: In vitro studies often utilize cultures of Plasmodium falciparum to determine the drug's efficacy in inhibiting parasite growth. Animal models, such as mice infected with malaria, are used to evaluate in vivo efficacy, pharmacokinetic properties, and potential toxicity. Clinical trials in humans are essential for assessing the drug's safety and efficacy in treating malaria. [, ]

Q12: What are the mechanisms of resistance to this compound in malaria parasites?

A12: Resistance to this compound in Plasmodium falciparum is a complex phenomenon, often involving mutations in genes encoding proteins involved in drug transport or drug targets. Mutations in the Pfmdr1 gene, encoding a transmembrane protein involved in drug efflux, have been associated with decreased susceptibility to this compound. []

Q13: What are the potential adverse effects of this compound?

A13: While generally well-tolerated at therapeutic doses, this compound can cause a range of adverse effects, including gastrointestinal disturbances, tinnitus, headache, and visual disturbances. In rare cases, it can lead to serious complications such as hemolytic anemia, thrombocytopenia, and hypoglycemia. Careful monitoring for adverse events is essential, especially in patients with underlying medical conditions. [, , , , ]

Q14: Are there strategies to improve the delivery of this compound to specific targets?

A14: Researchers are exploring various drug delivery approaches to enhance the targeting and efficacy of antimalarial drugs like this compound. Nanoparticle-based delivery systems, for example, hold promise in improving drug solubility, bioavailability, and targeted delivery to infected red blood cells, potentially reducing toxicity and improving therapeutic outcomes. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.